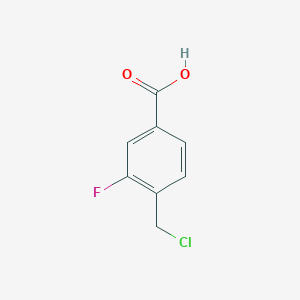

4-(Chloromethyl)-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCVQVSYLJTTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Chloromethyl)-3-fluorobenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 4-(chloromethyl)-3-fluorobenzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes a predictive approach based on physicochemical properties and provides a robust, field-proven experimental protocol for accurate solubility determination.

Introduction: The Importance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter throughout the drug development lifecycle. It influences a myriad of processes, including synthesis, purification, formulation, and ultimately, bioavailability. A thorough understanding of a compound's solubility in different organic solvents is paramount for rational solvent selection in crystallization, chromatography, and the preparation of dosing solutions for preclinical studies. This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental data on the solubility of this compound is not widely available in the public domain. However, we can infer its likely behavior by examining its chemical structure and the properties of the closely related analog, 4-chloro-3-fluorobenzoic acid.

Table 1: Physicochemical Properties of 4-chloro-3-fluorobenzoic acid (Analogue)

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | |

| Molecular Weight | 174.55 g/mol | |

| Melting Point | 190-197 °C | , |

| Appearance | White to light yellow powder/crystal | |

| Known Solvents | DMSO, Methanol |

The structure of this compound includes a carboxylic acid group, which is polar and capable of hydrogen bonding, a substituted aromatic ring, and a chloromethyl group. The presence of the carboxylic acid suggests that it will be acidic and its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The "like dissolves like" principle is a foundational concept in predicting solubility.[1]

Predicted Solubility Profile:

-

High Solubility: Expected in polar protic solvents that can engage in hydrogen bonding with the carboxylic acid group, such as methanol, ethanol, and other short-chain alcohols. Polar aprotic solvents capable of accepting hydrogen bonds, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are also predicted to be excellent solvents.

-

Moderate Solubility: Expected in moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar functional groups of the solute but may be less effective at solvating the ionic form of the acid.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant difference in polarity between the solute and these solvents will likely result in poor solvation.[2]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the lack of published data, experimental determination is crucial. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[3][4] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment

-

This compound (solid, of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary experiments to confirm the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Data Analysis and Reporting

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L. The results should be presented in a clear and organized table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 5.1 | Data | Data |

| e.g., Acetone | e.g., 4.3 | Data | Data |

| e.g., Ethyl Acetate | e.g., 4.4 | Data | Data |

| e.g., Toluene | e.g., 2.4 | Data | Data |

| e.g., Hexane | e.g., 0.1 | Data | Data |

Causality and Self-Validation in the Protocol

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, a cornerstone of thermodynamic solubility measurement.

-

Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility.

-

Equilibration Time: Sufficient time for equilibration is necessary to ensure that the dissolution and precipitation rates are equal.

-

Phase Separation: The combination of settling and centrifugation followed by filtration provides a robust method to separate the liquid and solid phases, preventing overestimation of solubility.

-

Validated Analytical Method: The use of a specific and validated HPLC method ensures that the measured concentration is accurate and not influenced by impurities or degradation products.

Logical Relationships in Solubility

The interplay of solute and solvent properties governs the dissolution process. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

PubChem Compound Summary for CID 2736536, 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Solubility factors when choosing a solvent. Labclinics. [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Lab Manager. [Link]

-

A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

Sources

A Technical Guide to the Acidity and pKa of 4-(Chloromethyl)-3-fluorobenzoic Acid

Introduction

In the landscape of pharmaceutical sciences and medicinal chemistry, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and metabolic stability. An accurate understanding and determination of a compound's pKa is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.

This guide provides an in-depth technical analysis of the acidity of 4-(Chloromethyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid. We will deconstruct the molecule's structure to understand the electronic interplay of its substituents, provide a theoretical framework for predicting its acidity, and detail authoritative experimental and computational methodologies for its precise pKa determination. This document is structured to serve as a practical reference for researchers engaged in the characterization of novel chemical entities.

Section 1: Theoretical Framework of Acidity in Substituted Benzoic Acids

The acidity of a carboxylic acid is defined by its propensity to donate a proton (H⁺), forming a carboxylate anion. The stability of this resulting conjugate base is the primary determinant of the acid's strength. For aromatic carboxylic acids, the parent compound is benzoic acid, which has a pKa of approximately 4.20 in water at 25°C.[1][2][3] Substituents on the benzene ring can significantly alter this value by modifying the electronic environment of the carboxylic acid group through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxyl group, stabilizing the negative charge of the carboxylate anion through charge dispersal.[4] This stabilization increases acidity, resulting in a lower pKa. The effect diminishes with distance.

-

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons across the aromatic system. EWGs can delocalize the negative charge of the conjugate base into the ring, enhancing stability and increasing acidity. Conversely, electron-donating groups (EDGs) can destabilize the anion, decreasing acidity.[5][6]

The Hammett Equation: A Quantitative Approach

To quantify the electronic influence of substituents, the Hammett equation provides a powerful linear free-energy relationship.[7][8] It correlates the dissociation constant (K) of a substituted benzoic acid with that of benzoic acid itself (K₀):

log(K/K₀) = σρ

This can be expressed in terms of pKa values:

pKa(substituted) = pKa(unsubstituted) - ρσ

Where:

-

pKa(unsubstituted) is the pKa of benzoic acid (~4.20).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the dissociation of benzoic acids in water, ρ is defined as 1.[7]

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.

Section 2: Analysis of this compound

To predict the acidity of this compound, we must analyze the synergistic electronic effects of its substituents relative to the carboxyl group.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to the limited aqueous solubility of many organic acids, a co-solvent system (e.g., 50:50 methanol/water) may be required. The final concentration should be between 1-10 mM.

-

Titrant Preparation: Use a standardized, carbonate-free solution of a strong base, typically 0.1 M NaOH.

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the titrant in small, precise increments using a burette or auto-titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the inflection point of the sigmoid curve) using the maximum of the first derivative plot (ΔpH/ΔV vs. V).

-

pKa Determination: Identify the volume of titrant at the half-equivalence point (V_eq / 2). The pH at this specific volume is the experimental pKa of the acid.

UV-Vis Spectrophotometry

This method is advantageous for very small sample quantities or for compounds with poor solubility. It leverages the difference in the UV-Vis absorption spectra between the protonated (HA) and deprotonated (A⁻) species.

Detailed Protocol:

-

Spectral Scan: Record the full UV-Vis spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where only HA exists) and a strongly basic solution (e.g., 0.1 M NaOH, where only A⁻ exists) to identify the wavelength of maximum absorbance difference (λ_max_diff).

-

Buffer Preparation: Prepare a series of buffers with known, precise pH values spanning the expected pKa range (e.g., from pH 2.5 to 5.5 in 0.2-0.5 pH unit increments).

-

Sample Preparation: Prepare a set of solutions by dissolving a constant, known concentration of the compound in each of the prepared buffers.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max_diff.

-

Analysis: The pKa is calculated for each pH value using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_b - A) / (A - A_a) ] Where A is the absorbance in the buffer, A_b is the absorbance in the basic solution, and A_a is the absorbance in the acidic solution.

-

Result: The average of the calculated pKa values across the buffer series provides the final experimental value. A plot of absorbance vs. pH will yield a sigmoidal curve whose inflection point corresponds to the pKa.

Section 4: Computational Methods for pKa Prediction

In silico pKa prediction has become an indispensable tool in early-stage drug discovery for high-throughput screening of virtual libraries. These methods offer rapid estimation when experimental determination is not feasible.

Caption: Logic of computational pKa prediction methods.

1. First-Principles Quantum Mechanics (QM): These methods aim to calculate the pKa from fundamental physics. [3]The process typically involves a thermodynamic cycle where the Gibbs free energy of the acid dissociation reaction (ΔG_solv) is computed.

-

Methodology: This requires high-level QM calculations, often using Density Functional Theory (DFT), to determine the energies of the acid and its conjugate base in both the gas phase and in a simulated solvent environment. [9]Solvation energy is critical and is typically modeled using implicit continuum models (like PCM) or explicit solvent molecules.

-

Pros & Cons: While potentially highly accurate (errors < 0.5 pKa units), these methods are computationally expensive and time-consuming, making them unsuitable for large-scale screening but excellent for detailed analysis of a few lead compounds. [3] 2. Empirical and Machine Learning (ML) Methods: These approaches rely on existing knowledge from large databases of experimentally determined pKa values.

-

Methodology: The query molecule is broken down into fragments or its properties are described by a set of molecular descriptors. Algorithms, ranging from linear free-energy relationships (LFER) to complex neural networks, use these inputs to predict the pKa based on patterns learned from the training data. [10]* Pros & Cons: These methods are extremely fast, often taking seconds per molecule. Their accuracy is high for molecules similar to those in the training set but can be less reliable for novel chemical scaffolds. [9]Several commercial software packages (e.g., from Schrödinger, ChemAxon) provide robust, user-friendly platforms for this type of prediction.

Conclusion

The acidity of this compound is significantly enhanced relative to the parent benzoic acid scaffold due to the combined electron-withdrawing inductive effects of the 3-fluoro and 4-chloromethyl substituents. Theoretical estimation using the Hammett equation predicts a pKa value of approximately 3.74 , indicating a moderately strong organic acid.

For drug development professionals, this predicted pKa suggests that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic carboxylate form. This has profound implications for its solubility, which is expected to be significantly higher at neutral and basic pH compared to acidic pH, and will influence its interactions with biological targets. While this guide provides a robust theoretical foundation and predictive estimate, we strongly recommend the use of authoritative experimental methods, such as potentiometric titration or UV-Vis spectrophotometry, for precise pKa validation—a critical step in the comprehensive characterization of any lead compound.

References

-

PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Basicity of carboxylic acids: resonance in the cation and substituent effects. New Journal of Chemistry. Retrieved from [Link]

-

Martinez, A., & Vivas-Reyes, R. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1636. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Table of Hammett Constants). Retrieved from [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Kass, M. B. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1165-1168. Retrieved from [Link]

-

Kass, M. B., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of The Electrochemical Society, 159(9), H749-H758. Retrieved from [Link]

-

Yoshida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(11), 3195. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Aqueous pKa values. Retrieved from [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Basicity of carboxylic acids: resonance in the cation and substituent effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hammett substituent constants [stenutz.eu]

- 10. homepages.bluffton.edu [homepages.bluffton.edu]

Safety Data Sheet (SDS) for 4-(Chloromethyl)-3-fluorobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-3-fluorobenzoic acid

Introduction: this compound is a substituted aromatic carboxylic acid, a class of molecules pivotal as building blocks in medicinal chemistry and materials science. Its trifunctional nature—featuring a carboxylic acid, a reactive benzylic chloride, and a fluorinated phenyl ring—makes it a versatile intermediate for complex molecular synthesis. However, this same structural complexity necessitates a nuanced and rigorous approach to safety. The presence of a chloromethyl group, a known alkylating agent motif, alongside an acidic functional group, signals the potential for significant corrosive and irritant properties.

Section 1: Hazard Identification and Proactive Risk Assessment

The primary directive in handling any novel or sparsely documented chemical is to assume a high hazard potential until proven otherwise. The molecular structure of this compound suggests multiple hazard classifications under the Globally Harmonized System (GHS).

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4): Benzoic acid derivatives can be harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B/2): The chloromethyl group is a structural alert for corrosive properties.[2] At a minimum, severe irritation is expected.[3]

-

Serious Eye Damage/Irritation (Category 1): Chemicals causing skin corrosion are typically classified as causing severe eye damage.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation upon inhalation of dust.[4]

Hazard Pictograms:

Signal Word: Danger [2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[4]

Expert Analysis of Hazards:

The principal hazard driver is the benzylic chloride (-CH2Cl) moiety. This functional group is a potent electrophile, capable of alkylating biological nucleophiles such as amino acids and DNA. This reactivity is the mechanistic basis for its expected corrosivity to skin, eyes, and mucous membranes. The acidic nature of the carboxylic acid group can exacerbate this irritation. Furthermore, as a fine powder, the compound poses an inhalation risk, with the potential to irritate or damage the respiratory tract.[5][6]

A systematic risk assessment is not merely a procedural step but a critical scientific inquiry. It involves a logical progression from hazard identification to the implementation of validated control measures.

Caption: Logical workflow for chemical risk assessment.

Section 2: Emergency Response and First Aid Protocols

Rapid and correct response to an exposure is critical to minimizing harm. The following protocols are based on established best practices for corrosive chemical solids.

Protocol 2.1: First Aid Measures

This protocol must be posted in the laboratory area where the compound is handled. All personnel must be trained on its execution.

| Exposure Route | Protocol Steps | Causality and Rationale |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes while flushing the affected area.[2] 2. Flush skin with copious amounts of lukewarm water for at least 15-20 minutes.[4] 3. Do not attempt to neutralize the chemical on the skin. 4. Seek immediate medical attention.[2] | The primary goal is rapid dilution and removal of the chemical. Prolonged flushing is necessary to ensure all surface and absorbed material is removed. Neutralization can generate heat, causing a thermal burn on top of the chemical burn. |

| Eye Contact | 1. Immediately flush eyes with a directed stream of water for at least 15-20 minutes, holding eyelids open to ensure complete irrigation of the eye and lid surfaces.[2][4] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention from an ophthalmologist. | The cornea is exceptionally sensitive to corrosive agents. Immediate and thorough irrigation is the only effective means to prevent permanent eye damage. Medical evaluation is non-negotiable. |

| Inhalation | 1. Move the affected person to fresh air immediately.[2][5] 2. If breathing is difficult, provide oxygen. If not breathing, trained personnel should administer artificial respiration.[2] 3. Seek immediate medical attention. | This removes the individual from the contaminated atmosphere. Supportive breathing assistance may be required if respiratory irritation is severe. |

| Ingestion | 1. Do NOT induce vomiting.[2][4] 2. If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cupfuls of water to dilute the substance.[1][5] 3. Seek immediate medical attention.[2] | Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting further damage. Dilution is the preferred first-aid step for conscious victims. |

Protocol 2.2: Accidental Release (Spill) Management

A spill of this solid material requires a calm, systematic response to prevent secondary contamination and exposure.

-

Evacuate & Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: At a minimum, don a lab coat, double-nitrile gloves, and chemical splash goggles. If the spill is large or generates significant dust, a NIOSH-approved respirator is required.[5][7]

-

Contain & Clean:

-

Decontaminate: Wipe the spill area with a damp cloth (water), followed by a dry one. Place all cleaning materials into the same hazardous waste container.

-

Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[1][2]

Caption: Decision workflow for solid chemical spill response.

Section 3: Exposure Control Hierarchy

Effective safety relies on a multi-layered system of controls, prioritizing engineering solutions over personal protective equipment.

1. Engineering Controls (Primary Control): All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[4][10] The fume hood provides critical containment of dusts and vapors, protecting the user from inhalation exposure. The work area should also be equipped with an accessible emergency eyewash station and safety shower.[2][5]

2. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency responses outlined in this guide.

-

Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel only.

3. Personal Protective Equipment (PPE) (Final Control Layer): PPE is not a substitute for engineering controls but is essential to protect from residual risks.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][5]

-

Skin Protection: A flame-resistant lab coat and full-length pants are required. Gloves must be worn when handling the chemical. Given the corrosive nature, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][9]

-

Respiratory Protection: If work outside of a fume hood is unavoidable or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection must be used.[5][9]

Caption: The hierarchy of controls for mitigating chemical exposure.

Section 4: Storage and Chemical Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Keep away from sources of ignition.

-

Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[2][10] The chloromethyl group can be oxidized, and the carboxylic acid will react exothermically with bases.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4] However, it is sensitive to moisture, which can hydrolyze the chloromethyl group.

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[2][10]

Section 5: Physicochemical and Toxicological Profile (Comparative)

No specific experimental data exists for this compound. The following tables provide data for the closest structural analogues to inform handling and safety decisions.

Table 1: Comparative Physicochemical Properties

| Property | 4-Chloro-3-fluorobenzoic acid | 4-(Chloromethyl)benzoic acid | Rationale for Comparison |

| CAS Number | 403-17-8[3] | 1642-81-5[2] | These molecules represent the two key structural motifs of the target compound. |

| Molecular Formula | C₇H₄ClFO₂[3] | C₈H₇ClO₂ | - |

| Molecular Weight | 174.55 g/mol [3] | 170.60 g/mol | - |

| Appearance | Solid | Solid[2] | The target compound is expected to be a solid at room temperature. |

| Melting Point | Not specified | Not specified | - |

Table 2: Comparative Toxicological Information

| Hazard | 4-Chloro-3-fluorobenzoic acid | 4-(Chloromethyl)benzoic acid | Inferred Hazard for Target Compound |

| Acute Oral Toxicity | Harmful if swallowed (H302)[3] | Not classified, but ingestion causes severe damage[2] | Harmful if swallowed is a conservative and likely classification. |

| Skin Effects | Causes skin irritation (H315)[3] | Causes severe skin burns (H314)[2] | Causes severe skin burns should be assumed due to the presence of the chloromethyl group. |

| Eye Effects | Causes serious eye irritation (H319)[3] | Causes serious eye damage (H318)[2] | Causes serious eye damage is the most probable and safest assumption. |

Section 6: Disposal Considerations

All waste containing this chemical, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Waste Generation: Minimize waste generation through careful planning of experiments.

-

Containerization: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[1]

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.[1][2]

References

-

NIST, Safety Data Sheet for m-Chlorobenzoic Acid. (2014-02-27). Source: National Institute of Standards and Technology. [Link]

-

Cole-Parmer, Material Safety Data Sheet for 4-Fluorobenzoic acid, 99%. Source: Cole-Parmer. [Link]

-

PubChem, Compound Summary for 4-Chloro-3-fluorobenzoic acid. Source: National Center for Biotechnology Information. [Link]

-

Carl ROTH, Safety Data Sheet for 4-Fluorobenzoic acid. Source: Carl ROTH. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

4-(Chloromethyl)-3-fluorobenzoic acid as a medicinal chemistry building block

Technical Guide for Drug Discovery & Development[1]

Part 1: Executive Summary

4-(Chloromethyl)-3-fluorobenzoic acid (CAS: 1565375-97-4 ) represents a high-value bifunctional scaffold in modern medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile : it possesses a hard electrophile (carboxylic acid) and a soft electrophile (benzylic chloride) on a metabolically privileged fluorinated aromatic core.[1]

This guide details the strategic application of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple benzoic acids, the 3-fluoro substituent exerts a critical electronic effect, modulating the pKa of the carboxylic acid and blocking metabolic hotspots on the phenyl ring, while the 4-chloromethyl group serves as a versatile "anchor" for attaching complex pharmacophores via nucleophilic substitution.

Part 2: Chemical Profile & Structural Logic[1]

Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1565375-97-4 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~3.8 (Acidic due to F-inductive effect) |

| LogP (Predicted) | ~2.1 |

The "Fluorine Effect" in Medicinal Chemistry

The strategic placement of the fluorine atom at the 3-position is not merely structural but functional:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation.[1] In non-fluorinated analogs, the 3-position is a common site for Phase I hydroxylation.

-

Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the benzoic acid relative to the unsubstituted parent, potentially improving solubility at physiological pH.

-

Conformational Bias: The fluorine atom can induce a preferred conformation in downstream amides via intramolecular hydrogen bonding or electrostatic repulsion, locking the pharmacophore in a bioactive pose.

Part 3: Synthetic Accessibility

Two primary routes exist for synthesizing this intermediate. Route B is generally preferred in GMP environments due to higher purity profiles.[1]

Route A: Radical Halogenation (Industrial Scale)

Direct chlorination of 4-methyl-3-fluorobenzoic acid using radical initiators.[1]

-

Reagents:

gas or Sulfuryl chloride ( -

Drawback: Often yields mixtures of mono-, di-, and trichlorinated products, requiring difficult recrystallization.

Route B: Dehydroxychlorination (Lab/Pilot Scale)

Conversion of 4-(hydroxymethyl)-3-fluorobenzoic acid (derived from reduction of the diester).[1]

-

Reagents: Thionyl chloride (

) or Oxalyl chloride.[1] -

Advantage: High regioselectivity and cleaner impurity profile.[1]

Part 4: Medicinal Chemistry Applications & Workflows

Reactivity Map

The molecule allows for Iterative Derivatization . Chemists can selectively react the carboxylic acid (Amide Coupling) before or after displacing the benzylic chloride, depending on the stability of the incoming nucleophile.

Figure 1: Orthogonal reactivity workflow allowing flexible synthetic ordering.

Case Study: PARP and Kinase Inhibitor Design

This scaffold is particularly relevant in the design of PARP inhibitors (poly(ADP-ribose) polymerase).[1] Many PARP inhibitors (e.g., Olaparib analogs) feature a fluorinated benzyl backbone linked to a piperazine or phthalazinone core.[1]

-

Mechanism: The benzylic chloride reacts with the secondary amine of a piperazine pharmacophore.

-

Result: The 3-fluoro group sits in a hydrophobic pocket of the enzyme, improving binding affinity (

) compared to the non-fluorinated analog.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Benzylic Substitution ( )

This protocol describes the displacement of the chloride with a secondary amine (e.g., morpholine or piperazine derivative).

Reagents:

-

This compound (1.0 equiv)[1]

-

Secondary Amine (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.5 equiv) or DIPEA (3.0 equiv)[1]

Step-by-Step:

-

Dissolution: Dissolve this compound (1.0 mmol, 188 mg) in anhydrous ACN (5 mL).

-

Base Addition: Add powdered

(2.5 mmol, 345 mg). Stir at room temperature for 10 minutes. -

Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by LC-MS (Target mass:

).[1] -

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

-

Purification: The crude residue (often the carboxylate salt if not acidified) should be acidified with 1N HCl to pH 3–4 to precipitate the zwitterionic product, or purified via preparative HPLC (C18 column, Water/ACN gradient + 0.1% TFA).

Protocol 2: Amide Coupling (carboxylic acid retention)

Note: If the benzylic chloride is still present, avoid using nucleophilic bases that might cause self-polymerization.

Reagents:

-

Scaffold (1.0 equiv)

-

Amine Partner (1.0 equiv)[1]

-

Coupling Agent: HATU (1.1 equiv)[1]

-

Base: DIPEA (2.0 equiv)[1]

-

Solvent: DCM or DMF.[1]

Step-by-Step:

-

Dissolve the acid in DMF.[1]

-

Add HATU and stir for 5 minutes to activate the ester.

-

Add the amine partner followed immediately by DIPEA.[1]

-

Stir at 0°C to RT for 2 hours. Avoid heating to prevent displacement of the chloride by the amine partner.

Part 6: Handling & Safety Data[1]

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage: Category 2A[1]

-

Specific Target Organ Toxicity: Category 3 (Respiratory)[1]

Critical Warning: As an alkylating agent (benzylic chloride), this compound is potentially genotoxic.[1] It reacts with DNA nucleophiles.[1]

-

Engineering Controls: Always handle in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonium hydroxide before disposal.[1]

References

-

CymitQuimica . This compound Product Page. Retrieved from

-

ChemSrc . CAS 1565375-97-4 Entry and Properties. Retrieved from [1]

-

National Institutes of Health (NIH) .[1] Synthesis of Fluorinated Amines: A Personal Account. PMC3472021. Retrieved from

-

Organic Syntheses . Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[1][3] Org. Synth. 2002, 79, 176. Retrieved from [1]

-

PrepChem . Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from

Sources

Technical Guide: Fluorinated Benzoic Acid Intermediates in Drug Development

[1][2][3]

Executive Summary

Fluorinated benzoic acids are not merely chemical building blocks; they are strategic pharmacophores that dictate the metabolic fate and binding affinity of modern therapeutics.[1][2][3] The introduction of fluorine—with its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å)—mimics hydrogen sterically while altering electronic distribution.

This guide analyzes the synthesis, safety, and application of these intermediates, moving beyond standard textbook definitions to address industrial scalability and safety, specifically focusing on the Halex reaction and oxidative methodologies .

Part 1: Strategic Utility (SAR & Bioisosterism)

In medicinal chemistry, fluorinated benzoic acids serve two primary functions:

-

Metabolic Blocking: Substitution at the para or ortho positions blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the API (Active Pharmaceutical Ingredient). -

pKa Modulation: Fluorine substitution on the benzoic acid ring lowers the pKa (increasing acidity). For example, benzoic acid has a pKa of ~4.2, while 2-fluorobenzoic acid drops to ~3.[1]27. This increased acidity improves solubility at physiological pH and alters protein-ligand binding kinetics.

Part 2: Core Synthesis Technologies

The Halex Reaction (Nucleophilic Aromatic Substitution)

The Halogen Exchange (Halex) reaction is the industrial standard for synthesizing fluorinated aromatic intermediates. It involves the displacement of a chlorine or nitro group by a fluoride ion (typically from KF).

-

Mechanism:

(Nucleophilic Aromatic Substitution).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Critical Parameter: The reaction requires a polar aprotic solvent (DMSO, Sulfolane) to solvate the cation (

), leaving the fluoride anion ( -

Safety Warning (The Shell Incident): In 1990, a catastrophic explosion occurred at a Shell plant during a Halex reaction. The cause was traces of water/acetic acid, which formed unstable intermediates. Strict anhydrous conditions are non-negotiable.

Oxidation of Fluorotoluenes

For direct access to benzoic acids, the oxidation of fluorinated toluenes is preferred over Halex when the fluorinated core already exists. This method avoids the high-pressure/high-temperature risks of

Part 3: Visualization of Mechanisms

Diagram 1: The Halex Reaction Mechanism ( )

This diagram illustrates the transition state and the necessity of the Meisenheimer complex stabilization by electron-withdrawing groups (EWG).

Caption: The

Part 4: Detailed Experimental Protocol

Target: Synthesis of 2,4-Difluorobenzoic Acid via Oxidation.

Rationale: This protocol is chosen for its relevance to fluoroquinolone antibiotic synthesis. It demonstrates the conversion of a methyl group to a carboxylic acid using a greener oxidant system (

Reagents & Equipment[2][6][7][8][9]

-

Substrate: 2,4-Difluorotoluene (1.0 eq)

-

Oxidant: Potassium Permanganate (

) (2.5 eq) -

Solvent: Pyridine / Water (1:1 mixture) - Pyridine acts as a phase transfer helper and buffer.

-

Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring is insufficient for the

sludge).

Step-by-Step Methodology

-

Setup: Charge the flask with 2,4-difluorotoluene (0.1 mol) and Pyridine/Water (200 mL). Heat to 70°C.

-

Addition: Add

in small portions over 2 hours.-

Critical Control Point: The reaction is exothermic. Maintain temperature between 80-90°C. Rapid addition will cause "boil-over."

-

-

Reflux: Once addition is complete, reflux the mixture (approx. 95-100°C) for 4 hours. The purple color should fade to a brown precipitate (

). -

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water. -

Acidification (Precipitation):

-

Cool the clear filtrate to 0-5°C.

-

Slowly acidify with concentrated HCl to pH 1-2.

-

Observation: White crystals of 2,4-difluorobenzoic acid will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (1:3) to remove trace pyridine.

Diagram 2: Oxidation Workflow

Caption: Workflow for the oxidation of fluorotoluenes. Temperature control at Step 2 is critical to prevent thermal runaway.

Part 5: Comparative Data Analysis

The following table compares the three primary industrial routes for generating fluorinated benzoic acids.

| Method | Key Reagents | Yield (Typical) | Scalability | Safety Profile |

| Halex Reaction | KF, Sulfolane, 200°C | 80-90% | High (Continuous Flow preferred) | Moderate: Risk of thermal runaway; requires strict anhydrous conditions. |

| Oxidation | 75-85% | Medium (Batch) | High: Exothermic control required; | |

| Diazotization | 50-70% | Low (Specialty only) | Low: Risk of explosion (diazonium salts); handling HF is hazardous. |

References

-

Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. Halex Reaction Mechanism + Description. Retrieved from [Link]

- Google Patents.Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]

Enhancing Metabolic Stability in Drug Discovery: A Technical Guide to the Strategic Use of 4-(Chloromethyl)-3-fluorobenzoic Acid Scaffolds

Abstract

Metabolic instability is a primary driver of compound attrition in drug discovery, leading to poor pharmacokinetic profiles, including low bioavailability and short half-lives.[1][2] The strategic modification of lead compounds to mitigate metabolic liabilities is therefore a cornerstone of medicinal chemistry. This technical guide provides an in-depth analysis of the 4-(chloromethyl)-3-fluorobenzoic acid scaffold as a tool to enhance metabolic stability. We will deconstruct the scaffold to examine the specific contributions of the fluoro, chloromethyl, and carboxylic acid moieties to its overall metabolic profile. This guide offers field-proven experimental protocols for in vitro assessment, guidance on data interpretation, and a mechanistic exploration of how this scaffold can be leveraged to design drug candidates with superior pharmacokinetic properties.

The Imperative of Metabolic Stability in Drug Development

In pharmaceutical research, metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][3][4] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][4] Metabolism is broadly categorized into two phases:

-

Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of heme-containing enzymes is the primary catalyst for these reactions.[3][4]

-

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[3]

A compound that is rapidly metabolized often fails to achieve therapeutic concentrations in vivo. Conversely, a compound that is too stable may accumulate and lead to toxicity.[2] Therefore, optimizing for moderate to high metabolic stability is a key objective in the lead optimization phase. Early assessment using robust in vitro assays allows researchers to eliminate metabolically labile candidates and prioritize those with promising drug-like properties.[3][5]

Deconstructing the this compound Scaffold: A Triumvirate of Physicochemical Influence

The utility of the this compound scaffold arises from the unique and synergistic properties of its three key functional groups.

The Role of the 3-Fluoro Substituent: The Metabolic Shield

The introduction of fluorine into drug candidates is a widely employed and highly effective strategy to enhance metabolic stability.[6][7][8] Its benefits are rooted in fundamental physical organic principles:

-

Blocking Metabolic "Soft Spots": Aromatic and benzylic C-H bonds are common sites of oxidative metabolism by CYP enzymes. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position physically blocks this transformation. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~105-113 kcal/mol) and is highly resistant to oxidative cleavage.[9]

-

Electronic Perturbation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[7] This effect lowers the energy of the highest occupied molecular orbital (HOMO) of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[9] This deactivation of the ring reduces the likelihood of aromatic hydroxylation, a common metabolic pathway.

The 4-Chloromethyl Group: A Modulator of Benzylic Metabolism

The benzylic position is notoriously prone to oxidation, typically proceeding through hydroxylation to a benzyl alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. The chloromethyl group, -CH₂Cl, alters this pathway in several ways:

-

Inductive Effects: The chlorine atom is electron-withdrawing, which can subtly influence the stability of radical intermediates formed during CYP-mediated oxidation, potentially altering the rate of metabolism compared to an unsubstituted methyl group.

-

Alternative Metabolic Fates: The chloromethyl group is a reactive handle that can be targeted by other metabolic pathways. It can undergo nucleophilic displacement via glutathione S-transferases (GSTs), a major Phase II detoxification pathway. It may also be susceptible to hydrolysis, either enzymatically or non-enzymatically, to form the corresponding benzyl alcohol.

The Benzoic Acid Moiety: An Anchor with Metabolic Considerations

The carboxylic acid group is a common pharmacophore element, often critical for target binding through ionic interactions and hydrogen bonding. However, it is not metabolically inert:

-

Phase II Conjugation: Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. While this is a major clearance pathway, acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities.[10][11]

-

Bioisosteric Replacement: If the carboxylic acid proves to be a liability (either through rapid clearance or toxicity), its replacement with a suitable bioisostere, such as a tetrazole or hydroxypyrazole, can be an effective strategy.[10][11][12][13][14] These groups often mimic the acidic and hydrogen-bonding properties of a carboxylic acid while exhibiting different metabolic profiles and improved membrane permeability.[13][14]

Predictive Metabolic Pathways of the Scaffold

Based on the analysis of its functional groups, several metabolic transformations can be predicted for a compound containing the this compound scaffold. The primary sites of metabolism are the carboxylic acid and the chloromethyl group, while the fluorinated aromatic ring is expected to be highly stable.

Caption: Predicted metabolic pathways for the this compound scaffold.

Experimental Validation of Metabolic Stability

Predictive analysis must be confirmed with empirical data. In vitro assays using liver-derived subcellular fractions or cells are the industry standard for evaluating metabolic stability early in the drug discovery process.[3][5]

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolism, primarily driven by CYP enzymes.[3][15] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes.[3]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation Setup (96-well plate format):

-

Main Reaction: Add phosphate buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) to each well.

-

Negative Control: Prepare parallel wells without the NADPH-regenerating system to confirm that metabolism is enzyme-dependent.

-

Positive Controls: Include a high-turnover compound (e.g., Verapamil) and a low-turnover compound (e.g., Warfarin) to validate the assay.

-

-

Reaction Initiation and Sampling:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system to all wells except the negative controls.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[5][15][16]

Step-by-Step Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion).

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).

-

-

Incubation Setup (plated format):

-

Dispense the hepatocyte suspension into collagen-coated plates.

-

Add the test compound (final concentration 1 µM) to initiate the incubation.

-

Include positive and negative control compounds as in the microsomal assay.

-

-

Sampling:

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension and quench with a cold stop solution (e.g., acetonitrile with internal standard).[16]

-

-

Sample Analysis & Data Calculation:

-

Follow the same procedure for sample processing, LC-MS/MS analysis, and data calculation as described for the microsomal stability assay. The CLint value is typically reported in µL/min/10⁶ cells.

-

Caption: General workflow for in vitro metabolic stability assays.

Data Interpretation and Case Study

The goal of these assays is to rank-order compounds and guide structural modifications. A compound with a short half-life (< 30 min) and high clearance in these systems is likely to have poor oral bioavailability and a short duration of action in vivo. The following hypothetical data illustrates the benefit of the this compound scaffold.

Table 1: Comparative Metabolic Stability Data

| Compound ID | Core Scaffold | Assay System | t½ (min) | CLint | Major Metabolites Identified |

| Lead-01 | 4-Methylbenzoic acid | Human Liver Microsomes | 15 | 92.4 µL/min/mg | M1: 4-(Hydroxymethyl)benzoic acidM2: 4-Carboxybenzaldehyde |

| Lead-01 | 4-Methylbenzoic acid | Human Hepatocytes | 12 | 115.5 µL/min/10⁶ cells | M1, M2, M3: Acyl Glucuronide |

| Opt-01 | This compound | Human Liver Microsomes | > 120 | < 5.8 µL/min/mg | None Detected |

| Opt-01 | This compound | Human Hepatocytes | 95 | 14.6 µL/min/10⁶ cells | M4: Acyl GlucuronideM5: Glutathione Conjugate |

Analysis:

-

Lead-01 , containing a simple 4-methylbenzoic acid scaffold, is rapidly metabolized. The primary metabolic pathway, as revealed by microsomes, is benzylic oxidation of the methyl group.

-

Opt-01 , which incorporates the this compound scaffold, shows a dramatic improvement in metabolic stability. The half-life in microsomes is significantly extended, indicating that the combination of the 3-fluoro and 4-chloromethyl groups successfully blocked CYP-mediated benzylic oxidation.

-

In hepatocytes, Opt-01 is still metabolized, but at a much slower rate than Lead-01. The identified metabolites confirm that clearance is now shifted to Phase II pathways (glucuronidation and glutathione conjugation), which are often more predictable and less prone to generating reactive intermediates than CYP-mediated oxidation. This shift from a rapid Phase I liability to slower Phase II pathways is a hallmark of successful metabolic stabilization.

Conclusion and Future Perspectives

The this compound scaffold is a powerful tool for medicinal chemists seeking to address metabolic liabilities. By strategically combining a metabolic shield (fluorine) with a modulator of benzylic metabolism (chloromethyl group), this scaffold effectively blocks common oxidative pathways and can redirect clearance towards more predictable conjugation routes. The result is a significant enhancement in metabolic stability, a critical step toward developing drug candidates with favorable pharmacokinetic profiles.

The self-validating experimental protocols described herein provide a robust framework for assessing the impact of this and other scaffolds. As drug discovery continues to evolve, the principles of rationally designing molecules with built-in metabolic stability will remain paramount to success. Future work may involve further exploring bioisosteric replacements for the carboxylic acid moiety to fine-tune clearance rates and mitigate any potential risks associated with acyl glucuronide formation, further expanding the utility of this versatile chemical scaffold.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 15, 2026.

- Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PNAS.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ferreira, L. G., et al. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.

- Kumar, D., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed.

- Guengerich, F. P. (1991). Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1. Taylor & Francis.

- Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.

- Cambridge MedChem Consulting. (2022). Acid Bioisosteres. cambridgemedchemconsulting.com.

- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.

- Shah, M. B., et al. (2012).

- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- van der Balaan, S., et al. (1996). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. wuxiapptec.com.

- Thermo Fisher Scientific. (n.d.).

- Protocols.io. (2025).

- Merck Millipore. (n.d.). Metabolic Stability Assays. merckmillipore.com.

- Lebeuf, R., et al. (2016).

- Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy... vaia.com.

- Pfeiffer, W. D. (n.d.).

- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. restek.com.

- Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.

- Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid. chemimpex.com.

- Ghorbani, M., et al. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. RSC Publishing.

- PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. pubchem.ncbi.nlm.nih.gov.

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. chempanda.com.

- ChemicalBook. (2025). 4-Chloro-3-fluorobenzoic acid. chemicalbook.com.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorobenzoic acid. sigmaaldrich.com.

- Singh, P. (n.d.).

- Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.

- BenchChem. (2025).

- ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.

- BLD Pharm. (n.d.). 403-17-8|4-Chloro-3-fluorobenzoic acid. bldpharm.com.

- Creative Bioarray. (n.d.). Methods of Metabolite Identification.

- Enoch, S. J., et al. (2024). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

- Zaysev, A. V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.

- ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. pubs.acs.org.

- Pharma Excipients. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. pharmaexcipients.com.

- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.

- ChemRxiv. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. chemrxiv.org.

- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. mdpi.com.

- MDPI. (n.d.). FDA approved fluorine-containing drugs in 2023. mdpi.com.

- NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. nedmdg.org.

- Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.

- Chemistry Steps. (2019). Reactions at the Benzylic Position. chemistrysteps.com.

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. longdom.org [longdom.org]

- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drughunter.com [drughunter.com]

- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Chloromethyl)-3-fluorobenzoic Acid

Introduction

4-(Chloromethyl)-3-fluorobenzoic acid is a key bifunctional building block in modern synthetic chemistry. Its unique substitution pattern—a carboxylic acid for amide or ester formation, a reactive benzylic chloride for nucleophilic substitution, and a fluorine atom to modulate physicochemical properties—makes it a valuable intermediate in the development of pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization considerations for researchers, scientists, and drug development professionals.

Comparative Overview of Synthetic Strategies

The synthesis of this compound predominantly begins from commercially available substituted toluenes or benzoic acids. The most direct and widely employed strategy involves the selective chlorination of the methyl group of 3-fluoro-4-methylbenzoic acid. An alternative, though less direct, route involves the construction of the benzoic acid moiety from a nitrile precursor. This guide will focus on the most efficient and well-documented pathway.

The primary challenge lies in achieving selective monochlorination at the benzylic position without inducing chlorination on the aromatic ring or over-chlorination to the dichloromethyl or trichloromethyl derivatives.[1] This is typically accomplished through a free-radical halogenation mechanism, where reaction conditions are carefully controlled to favor the desired product.[1]

Pathway 1: Direct Radical Chlorination of 3-Fluoro-4-methylbenzoic Acid

This pathway is the most straightforward approach, utilizing the commercially available 3-fluoro-4-methylbenzoic acid as the starting material. The core of this synthesis is the selective free-radical chlorination of the benzylic methyl group.

Reaction Scheme

Caption: Free-radical chlorination of 3-fluoro-4-methylbenzoic acid.

Mechanism and Rationale

The selective chlorination of the benzylic methyl group proceeds via a free-radical chain reaction. The key steps are:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to generate initial radicals.[1]

-

Propagation:

-

The initiator radical abstracts a chlorine atom from the chlorinating agent, typically N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to generate a chlorine radical. NCS is often preferred due to its ease of handling as a solid and its ability to provide a low, steady concentration of chlorine radicals, which helps to minimize side reactions.[2][3]

-

The chlorine radical then abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[4][5]

-

The benzyl radical reacts with another molecule of the chlorinating agent to form the desired product, this compound, and a new radical that continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

Choice of Reagents and Conditions:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is an excellent choice for controlled monochlorination.[2] Using elemental chlorine (Cl₂) with UV light is also possible but can be harder to control, leading to over-chlorination.[6]

-

Radical Initiator: AIBN or BPO is used in catalytic amounts to initiate the radical chain reaction.

-

Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄), 1,2-dichloroethane (DCE), or chlorobenzene, is required.

-

Energy Input: Heat or UV light is necessary to initiate the decomposition of the radical initiator.[1] The reaction temperature is critical; it must be high enough to initiate the reaction but not so high as to promote undesirable side reactions.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzoic acid (1.0 eq.).

-

Reagent Addition: Add a suitable solvent such as 1,2-dichloroethane. Add N-chlorosuccinimide (NCS) (1.05-1.2 eq.) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-90°C for DCE) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate) to yield pure this compound as a solid.

-

Data Summary Table

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluoro-4-methylbenzoic acid | Commercially available and direct precursor. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides controlled, low concentration of chlorine for selective monochlorination.[2] |

| Radical Initiator | Benzoyl Peroxide (BPO) or AIBN | Initiates the radical chain reaction at an appropriate temperature. |

| Solvent | 1,2-Dichloroethane (DCE) | Inert solvent with a suitable boiling point for the reaction. |

| Temperature | Reflux (~84°C for DCE) | Provides energy for initiator decomposition and propagation steps. |

| Typical Yield | 75-90% | Dependant on reaction scale and purification efficiency. |

Process Considerations and Optimization

-

Minimizing Di-chlorination: The primary byproduct is the di-chlorinated species, 4-(dichloromethyl)-3-fluorobenzoic acid. To minimize its formation, it is crucial to use only a slight excess of the chlorinating agent (NCS) and to stop the reaction once the starting material is consumed, as monitored by TLC or HPLC.

-

Solvent Choice: While carbon tetrachloride is a classic solvent for radical reactions, its toxicity and environmental impact have led to the use of alternatives like 1,2-dichloroethane, chlorobenzene, or even acetonitrile in some cases.

-

Initiator Concentration: The amount of radical initiator should be kept to a minimum. High concentrations can increase the rate of termination reactions, reducing the overall efficiency.

-

Purification: Recrystallization is often effective for removing the succinimide byproduct and any unreacted starting material. If isomeric impurities are present, column chromatography may be necessary.

Safety Precautions

-

Chlorinating Agents: N-chlorosuccinimide is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chlorinated solvents like 1,2-dichloroethane are toxic and should be handled in a well-ventilated fume hood.

-

Radical Initiators: Benzoyl peroxide is an organic peroxide and can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to reduce its hazard. AIBN releases nitrogen gas upon decomposition.

-

Reaction Conditions: The reaction should be conducted behind a blast shield, especially when running on a larger scale, due to the nature of radical reactions.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. The appearance of a singlet for the -CH₂Cl protons (typically around 4.6-4.8 ppm in ¹H NMR) is a key diagnostic feature.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is most effectively achieved through the direct free-radical chlorination of 3-fluoro-4-methylbenzoic acid. This pathway is efficient, high-yielding, and utilizes readily available starting materials. Careful control of reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time, is essential to maximize the yield of the desired monochlorinated product and minimize the formation of impurities. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

-

ECHEMI. Side chain chlorination of substituted toluene.

-

Chemistry Stack Exchange. (2017-02-28). Side chain chlorination of substituted toluene.

-